4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide
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Overview
Description
4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzamide moiety linked to a sulfonyl group, which is further attached to a 3,4-dimethylphenyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide typically involves the following steps:
Synthesis of the sulfonyl chloride intermediate: The starting material, 3,4-dimethylbenzenesulfonyl chloride, is prepared by reacting 3,4-dimethylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of the sulfonamide: The sulfonyl chloride intermediate is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its sulfonamide moiety.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, particularly in the context of sulfonamide-based inhibitors.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar compounds to 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide include other sulfonamides with different substituents on the phenyl ring. For example:
4-{[(4-methylphenyl)sulfonyl]amino}benzamide: This compound has a single methyl group on the phenyl ring, which may alter its biological activity and chemical properties.
4-{[(3,5-dimethylphenyl)sulfonyl]amino}benzamide: The position of the methyl groups on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its binding affinity and selectivity for certain enzymes or receptors, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-[(3,4-dimethylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-8-14(9-11(10)2)21(19,20)17-13-6-4-12(5-7-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENBNEXRXXMZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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